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Compound of Interest

Compound Name: (S)-(+)-Ascochin

Cat. No.: B10820126

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural and chemical properties of natural products is paramount. (S)-
(+)-Ascochin, a fungal metabolite with potential biological activities, presents a key subject for
such analysis. This technical guide provides a detailed overview of the spectroscopic data—
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy
—essential for the characterization of (S)-(+)-Ascochin.

This document compiles and presents the available spectroscopic data for (S)-(+)-Ascochin in
a structured format, details the experimental protocols for acquiring such data, and provides a
visual workflow for the spectroscopic analysis of natural products.

Spectroscopic Data of (S)-(+)-Ascochin

The structural elucidation of (S)-(+)-Ascochin, with the molecular formula C12H100s5, relies on
the combined interpretation of *H NMR, 3C NMR, mass spectrometry, and infrared
spectroscopy data. The following tables summarize the key quantitative data obtained from
these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The chemical shifts () are reported in parts per million (ppm) and referenced to a
standard, typically tetramethylsilane (TMS).
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Table 1: *H NMR Spectroscopic Data for (S)-(+)-Ascochin

Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz

10.35 S CHO

6.45 S H-7

5.40 d 15 =CHz2 (trans)
5.25 d 1.5 =CH:z (cis)
4.80 q 7.0 H-4

1.55 d 7.0 4-CHs

Solvent: CDCIls. Data sourced from Okuno et al.

Table 2: 13C NMR Spectroscopic Data for (S)-(+)-Ascochin

Chemical Shift (8) ppm Assighment
193.0 CHO
165.0 C-1
163.5 C-8
161.0 C-6
145.0 C-3
110.0 C-4a
105.0 C-5
102.0 C-7
100.0 =CH:2
75.0 C-4
20.0 4-CHs
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Note: Specific experimental data for the 3C NMR of (S)-(+)-Ascochin is not readily available in
the cited literature. The assignments are based on typical chemical shifts for similar structural
motifs and predictive models.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, which is crucial for determining the molecular weight and elemental
composition.

Table 3: Mass Spectrometry Data for (S)-(+)-Ascochin

m/z Value Interpretation

234 [M]* (Molecular lon)

Note: The molecular weight of (S)-(+)-Ascochin (C12H1005) is 234.20 g/mol . The expected
molecular ion peak in the mass spectrum would be at m/z 234.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation at specific wavenumbers (cm~1).

Table 4: Infrared (IR) Absorption Data for (S)-(+)-Ascochin

Wavenumber (cm~—?) Functional Group Assignment
~3400 (broad) O-H stretch (phenolic)

~2950 C-H stretch (aliphatic)

~1720 C=0 stretch (lactone)

~1680 C=0 stretch (aldehyde)

~1620, ~1450 C=C stretch (aromatic)

~1250 C-O stretch (lactone/phenol)
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Note: Specific experimental IR data for (S)-(+)-Ascochin is not readily available in the cited

literature. The presented data is based on characteristic absorption frequencies for the

functional groups present in the molecule.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of natural product isolates
like (S)-(+)-Ascochin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified (S)-(+)-Ascochin in about
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of a reference
standard, such as tetramethylsilane (TMS), is added for calibration (O ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (*H or 13C).
The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) signal is recorded. For 13C NMR, proton decoupling is
typically used to simplify the spectrum to single lines for each carbon atom.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
volatile solvent, such as methanol or acetonitrile.

Sample Introduction: The sample solution is introduced into the mass spectrometer, often via
direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-
MS) or Gas Chromatography (GC-MS).

lonization: The sample molecules are ionized using an appropriate technique. Common
methods for small molecules include Electrospray lonization (ESI) and Atmospheric Pressure
Chemical lonization (APCI).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b10820126?utm_src=pdf-body
https://www.benchchem.com/product/b10820126?utm_src=pdf-body
https://www.benchchem.com/product/b10820126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is
determined to aid in molecular formula confirmation.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar. The mixture is then compressed under high pressure in a die to form a thin,
transparent pellet.

e Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize
interference from atmospheric water and carbon dioxide. A background spectrum of the pure
KBr pellet is recorded.

o Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and
the infrared spectrum is recorded. The instrument measures the amount of infrared radiation
transmitted through the sample at each wavenumber.

o Data Presentation: The resulting spectrum is typically plotted as percent transmittance
versus wavenumber (cm™1).

Visualizing the Spectroscopic Workflow

To provide a clear overview of the process of obtaining and interpreting spectroscopic data for
a natural product, the following workflow diagram has been generated using Graphviz.
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Workflow for the isolation and spectroscopic characterization of a natural product.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of (S)-(+)-Ascochin: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820126#spectroscopic-data-of-s-ascochin-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b10820126#spectroscopic-data-of-s-ascochin-nmr-ms-ir
https://www.benchchem.com/product/b10820126#spectroscopic-data-of-s-ascochin-nmr-ms-ir
https://www.benchchem.com/product/b10820126#spectroscopic-data-of-s-ascochin-nmr-ms-ir
https://www.benchchem.com/product/b10820126#spectroscopic-data-of-s-ascochin-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10820126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

